3-((3-Methoxyphenyl)amino)-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. It is characterized by the presence of a methoxy-substituted phenyl group and an amino group, which contribute to its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its structural features and reactivity.
The compound can be synthesized through a reaction between 3-methoxyaniline and ethyl acetoacetate, typically facilitated by a base such as sodium ethoxide. This method allows for the formation of the pyrazolone structure through cyclization, following the initial formation of an intermediate.
3-((3-Methoxyphenyl)amino)-1H-pyrazol-5(4H)-one is classified as:
The synthesis of 3-((3-Methoxyphenyl)amino)-1H-pyrazol-5(4H)-one typically involves the following steps:
The reaction typically requires careful control of temperature and reaction time to optimize yield and purity. Industrial methods may employ continuous flow reactors to enhance efficiency, alongside automated systems for scaling up production.
The molecular structure of 3-((3-Methoxyphenyl)amino)-1H-pyrazol-5(4H)-one features:
3-((3-Methoxyphenyl)amino)-1H-pyrazol-5(4H)-one can undergo several chemical reactions:
The conditions for these reactions vary:
The mechanism of action for 3-((3-Methoxyphenyl)amino)-1H-pyrazol-5(4H)-one involves its interaction with biological targets:
Relevant data include melting point and boiling point, which can be determined experimentally or sourced from literature.
3-((3-Methoxyphenyl)amino)-1H-pyrazol-5(4H)-one has various applications:
The pyrazolone nucleus—a five-membered lactam ring containing two nitrogen atoms and one ketonic group—represents one of medicinal chemistry’s most versatile heterocyclic scaffolds [4]. First synthesized in 1883 by Ludwig Knorr via condensation of phenylhydrazine with ethyl acetoacetate, the prototype antipyrine (phenazone) marked the inception of pyrazolone-based therapeutics as a potent antipyretic and analgesic agent [4] [1]. This discovery catalyzed Germany’s dominance in early pharmaceutical innovation, leading to clinically indispensable derivatives:
Table 1: Milestones in Pyrazolone Drug Development
| Compound | Year | Key Features | Therapeutic Use |
|---|---|---|---|
| Antipyrine | 1887 | First synthetic pyrazolone; Knorr condensation | Analgesic, antipyretic |
| Metamizole | 1922 | Sulfonate salt; spasmolytic activity | Perioperative pain, cancer pain |
| Phenylbutazone | 1949 | Dual pyrazolidinedione; high anti-inflammatory potency | Rheumatism (withdrawn in many regions) |
| Edaravone | 2001 | Free radical scavenger; neuroprotective | Cerebral infarction, ALS |
| Propyphenazone | 1950s | CYP450 probe; improved safety profile | Migraine, tension headaches |
The 21st century witnessed pyrazolones diversify into anticancer (CDK inhibitors), antiviral (anti-HIV), and metabolic agents (antidiabetics) [4] [6]. For instance, fipronil (5-aminopyrazole insecticide) disrupts GABAergic neurotransmission, while pirtobrutinib (2023 FDA-approved) targets Bruton’s tyrosine kinase in lymphomas [6]. This evolution underscores the scaffold’s capacity to serve as a "privileged structure" in multitarget drug design.
The incorporation of a 3-methoxyphenylamino group at the C3/C5 position of pyrazolones exemplifies rational bioisosteric optimization. This substituent enhances pharmacodynamic and pharmacokinetic properties through:
In 3-((3-Methoxyphenyl)amino)-1H-pyrazol-5(4H)-one, this motif enables dual-targeting capabilities:
Table 2: Bioactivity Comparison of 3-Methoxyphenylamino-Modified Pyrazolones
| Structural Feature | Biological Activity | Mechanistic Insight | Reference |
|---|---|---|---|
| Unsubstituted phenylamino | Moderate antimicrobial (MIC: 25–100 μg/mL) | Limited membrane penetration | [3] |
| 3-Methoxyphenylamino | Potent antioxidant (IC₅₀: 7.3 μM in DPPH assay) | Radical stabilization via resonance-delocalized anions | [3] |
| 3,4-Dimethoxyphenylamino | Anticancer (IC₅₀: 0.08 μM in K562 cells) | Tubulin polymerization inhibition; G2/M arrest | [7] |
| 3-Trifluoromethylphenylamino | Antiviral (EC₅₀: 2.8 μM vs. HCoV-229E) | Binds coronavirus 3CLᴾᴿᴼ catalytic dyad | [7] |
SAR studies reveal that meta-substitution optimizes steric accessibility versus ortho (steric hindrance) or para (metabolic vulnerability) positions [6]. X-ray crystallography of analogs like (±)-5h confirms intramolecular H-bonding between the amino group and adjacent carbonyls, stabilizing bioactive conformations [7]. This precision engineering positions 3-((3-Methoxyphenyl)amino)-1H-pyrazol-5(4H)-one as a versatile intermediate for kinase inhibitors, antimicrobials, and redox-modulating agents.
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6